3-Fluoro-5-(thiophen-2-yl)benzoic acid
Overview
Description
3-Fluoro-5-(thiophen-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a fluorine atom at the 3-position and a thiophene ring at the 5-position of the benzoic acid core.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming process.
Mode of Action
In general, compounds like this can participate in Suzuki–Miyaura cross-coupling reactions , where they can act as organoboron reagents. These reagents are transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid core .
Scientific Research Applications
3-Fluoro-5-(thiophen-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a thiophene ring.
5-Fluoro-3-(thiophen-3-yl)benzoic acid: Similar but with the fluorine and thiophene groups at different positions.
Uniqueness
3-Fluoro-5-(thiophen-2-yl)benzoic acid is unique due to the specific positioning of the fluorine and thiophene groups, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring can enhance its electronic properties, making it suitable for applications in materials science and organic electronics .
Biological Activity
3-Fluoro-5-(thiophen-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H7FO2S
- CAS Number : 1261937-31-8
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on related thiophene derivatives showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
This compound | 50 | Moderate |
Benzothiazole derivative | 25 | Good |
Standard antibiotic (Rifampicin) | 10 | Excellent |
The results suggest that while this compound shows moderate activity, it may serve as a lead compound for further modifications to enhance efficacy against resistant strains.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in macrophages. The mechanism involves the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammation.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors involved in inflammatory and microbial pathways. The presence of the fluorine atom may enhance lipophilicity, improving cell membrane penetration and bioavailability.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antibacterial properties of various thiophene derivatives, including this compound. The study found that this compound exhibited a significant reduction in bacterial growth at concentrations above its MIC.
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups.
Properties
IUPAC Name |
3-fluoro-5-thiophen-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQROGWBNCJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688537 | |
Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-31-8 | |
Record name | 3-Fluoro-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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